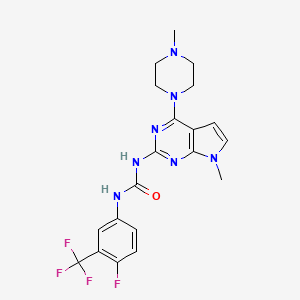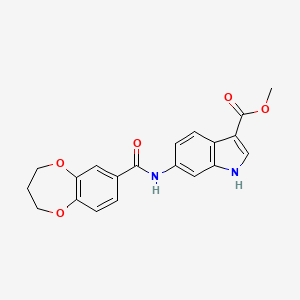
FabH-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FabH-IN-2 is a potent antimicrobial agent that targets the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial in the fatty acid biosynthesis pathway, making it an attractive target for developing new antibacterial agents. This compound has shown significant inhibitory activity against various bacterial strains, making it a promising candidate for further research and development .
Vorbereitungsmethoden
The synthesis of FabH-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving acetyl-coenzyme A and malonyl-acyl carrier protein.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s inhibitory activity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Analyse Chemischer Reaktionen
FabH-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
FabH-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
FabH-IN-2 exerts its effects by inhibiting the activity of β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is responsible for catalyzing the initial condensation reaction in the fatty acid biosynthesis pathway . By binding to the active site of FabH, this compound prevents the enzyme from catalyzing this reaction, thereby disrupting the production of fatty acids essential for bacterial growth and survival . The molecular targets and pathways involved in this mechanism include the FabH enzyme and the fatty acid biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
FabH-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for the FabH enzyme. Some similar compounds include:
Thiolactomycin: An inhibitor of FabH with lower potency compared to this compound.
Cerulenin: Another FabH inhibitor with a different mechanism of action and lower efficacy.
Thiotetromycin: A natural product with FabH inhibitory activity but less selectivity than this compound.
This compound stands out due to its superior inhibitory activity and potential for further development as an antibacterial agent .
Eigenschaften
Molekularformel |
C20H18N2O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
methyl 6-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-25-20(24)15-11-21-16-10-13(4-5-14(15)16)22-19(23)12-3-6-17-18(9-12)27-8-2-7-26-17/h3-6,9-11,21H,2,7-8H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZGQFJEQKSDZEGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


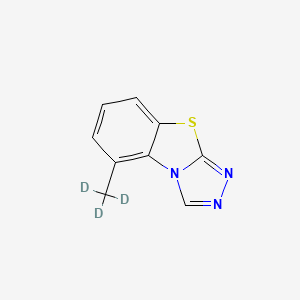
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

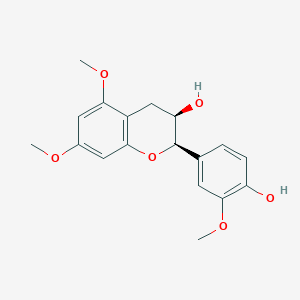
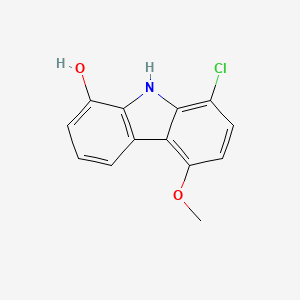
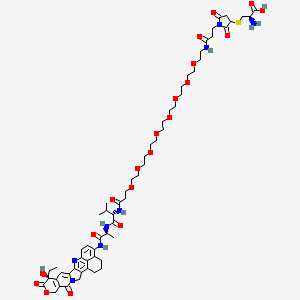

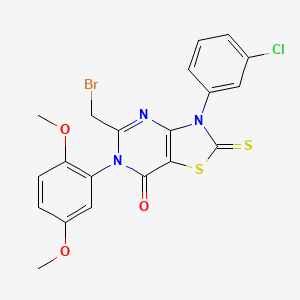
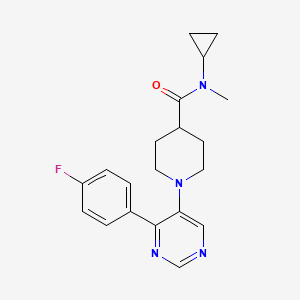
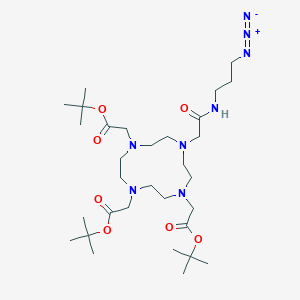
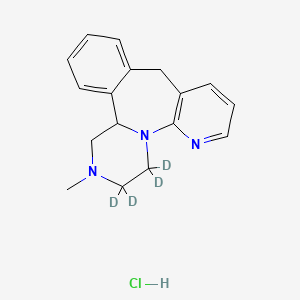
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
